3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium 3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
Brand Name: Vulcanchem
CAS No.: 136377-41-8
VCID: VC0155689
InChI: InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1
SMILES: CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium

CAS No.: 136377-41-8

Main Products

VCID: VC0155689

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium - 136377-41-8

CAS No. 136377-41-8
Product Name 3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (8R)-10-methyl-10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid
Standard InChI InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1
Standard InChIKey VOIHYGPFXIEUCI-GQNCZFCYSA-N
Isomeric SMILES CN1CCC2C[C@@H](C1)C3=CC=CC=C23.C(=O)(C(=O)O)O
SMILES CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O
Canonical SMILES CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O
Synonyms 3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
3-MHMB
PubChem Compound 3036075
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator